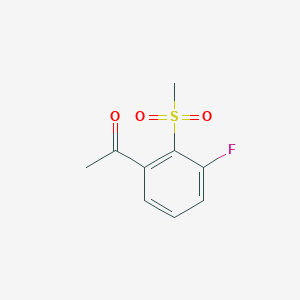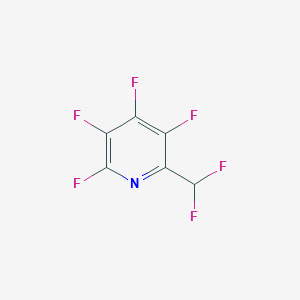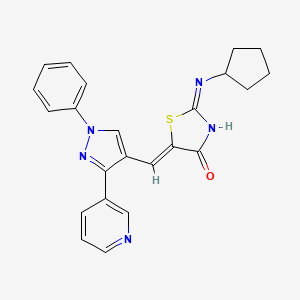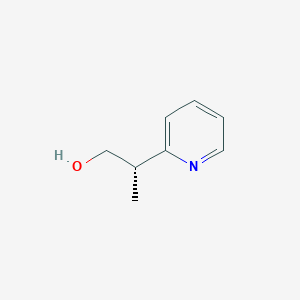
(S)-2-(pyridin-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(pyridin-2-yl)propan-1-ol is a chiral alcohol with a pyridine ring attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(pyridin-2-yl)propan-1-ol typically involves the enantioselective reduction of 2-(pyridin-2-yl)propan-1-one. One common method is the asymmetric transfer hydrogenation using a chiral catalyst. The reaction conditions often include a hydrogen donor such as isopropanol and a chiral ruthenium or rhodium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(pyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 2-(pyridin-2-yl)propan-1-one.
Reduction: The compound can be reduced to form the corresponding alkane, 2-(pyridin-2-yl)propane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: 2-(pyridin-2-yl)propan-1-one
Reduction: 2-(pyridin-2-yl)propane
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
(S)-2-(pyridin-2-yl)propan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Materials Science: It is used in the preparation of functional materials, such as ligands for metal complexes.
Mechanism of Action
The mechanism of action of (S)-2-(pyridin-2-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the chiral center can provide enantioselectivity in binding.
Comparison with Similar Compounds
Similar Compounds
®-2-(pyridin-2-yl)propan-1-ol: The enantiomer of (S)-2-(pyridin-2-yl)propan-1-ol with similar chemical properties but different biological activity.
2-(pyridin-2-yl)ethanol: A related compound with a shorter carbon chain.
2-(pyridin-2-yl)propan-1-one: The oxidized form of this compound.
Uniqueness
This compound is unique due to its chiral nature, which can impart enantioselectivity in chemical reactions and biological interactions. This property makes it valuable in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(2S)-2-pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3/t7-/m1/s1 |
InChI Key |
OXZXELXVPQSDGR-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CO)C1=CC=CC=N1 |
Canonical SMILES |
CC(CO)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


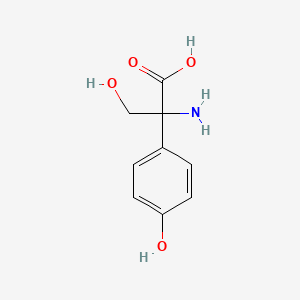
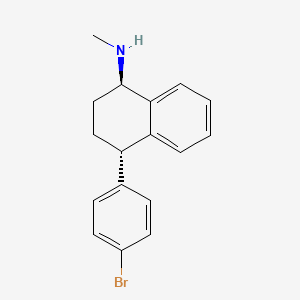
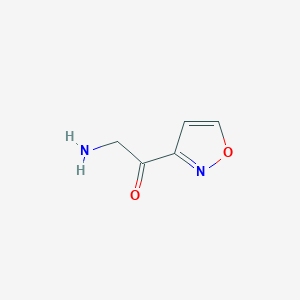
![7-Bromofuro[3,4-c]pyridine-1,3-dione](/img/structure/B12839159.png)
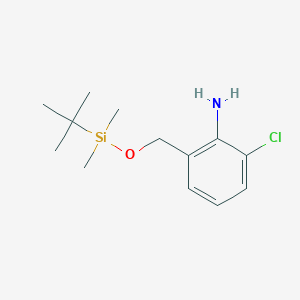
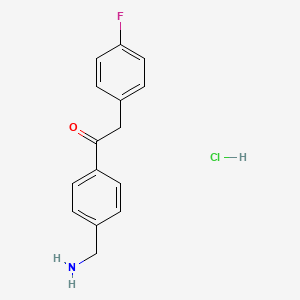
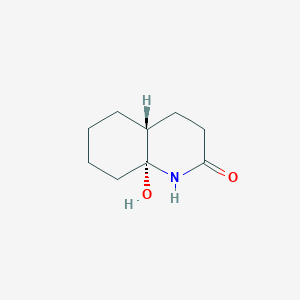
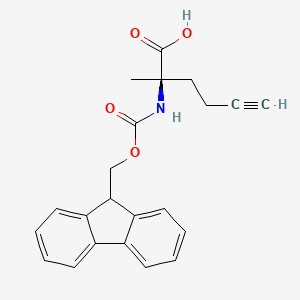
![2-(Benzyl(methyl)amino)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B12839179.png)
![2'-Acetyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12839187.png)

